2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide
Description
2-[8-(4-Chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide is a synthetic quinoline-dioxino hybrid compound characterized by a fused [1,4]dioxino[2,3-g]quinoline core. The molecule features a 4-chlorobenzoyl group at position 8 and an N-(4-chlorophenyl)acetamide moiety at position 6 (Figure 1). This structure confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in enzyme inhibition or antimicrobial activity .
Key structural attributes include:
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O5/c27-16-3-1-15(2-4-16)25(32)20-13-30(14-24(31)29-18-7-5-17(28)6-8-18)21-12-23-22(34-9-10-35-23)11-19(21)26(20)33/h1-8,11-13H,9-10,14H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDHZHQRARZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, the introduction of the dioxin ring, and the attachment of the chlorobenzoyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may have applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Substituent Variations at Position 8 (Benzoyl Group)
Key Observations :
Core Modifications in Related Quinoline Derivatives
Key Observations :
- The fused dioxane ring in the target compound may enhance metabolic stability compared to simple quinolines .
- The hydrazineylidene-thioacetamide linker in ’s compound demonstrates superior enzyme inhibition, suggesting functional group optimization opportunities .
Pharmacological Activity Comparison
Key Observations :
- The hydrazineylidene-thioacetamide derivative () shows potent inhibitory activity, highlighting the importance of linker chemistry .
- Lack of activity data for the target compound underscores the need for further pharmacological profiling.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
